4-(2-bromophenoxy)-N,N-dimethylbutan-1-amine;oxalic acid
Overview
Description
4-(2-bromophenoxy)-N,N-dimethylbutan-1-amine;oxalic acid is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of a bromophenoxy group attached to a dimethylbutan-1-amine backbone, with oxalic acid as a counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-bromophenoxy)-N,N-dimethylbutan-1-amine typically involves the following steps:
Formation of 2-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst such as iron(III) bromide.
Etherification: The 2-bromophenol is then reacted with 4-chlorobutan-1-amine in the presence of a base like potassium carbonate to form 4-(2-bromophenoxy)butan-1-amine.
N,N-Dimethylation: The resulting compound is subjected to dimethylation using formaldehyde and formic acid to yield 4-(2-bromophenoxy)-N,N-dimethylbutan-1-amine.
Formation of Oxalate Salt: Finally, the amine is reacted with oxalic acid to form the oxalate salt of the compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily synthesized for research purposes. the general principles of organic synthesis, such as maintaining reaction conditions, using appropriate solvents, and ensuring purity through recrystallization or chromatography, are applicable.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the 2-bromophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can undergo reduction reactions to form amines or alcohols, depending on the reducing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines or alcohols.
Scientific Research Applications
4-(2-bromophenoxy)-N,N-dimethylbutan-1-amine;oxalic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including its effects on neurotransmitter systems.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-bromophenoxy)-N,N-dimethylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-bromophenoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an amine.
2-(4-bromophenoxy)benzoic acid: Another similar compound with a different substitution pattern on the benzene ring.
4-(4-bromophenoxy)methylbenzoic acid: Contains a methyl group in addition to the bromophenoxy and benzoic acid moieties.
Uniqueness
4-(2-bromophenoxy)-N,N-dimethylbutan-1-amine;oxalic acid is unique due to its combination of a bromophenoxy group with a dimethylbutan-1-amine backbone and oxalic acid as a counterion. This unique structure imparts specific chemical and biological properties that are distinct from other similar compounds.
Properties
IUPAC Name |
4-(2-bromophenoxy)-N,N-dimethylbutan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO.C2H2O4/c1-14(2)9-5-6-10-15-12-8-4-3-7-11(12)13;3-1(4)2(5)6/h3-4,7-8H,5-6,9-10H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGBMEVLPVCCQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCOC1=CC=CC=C1Br.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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